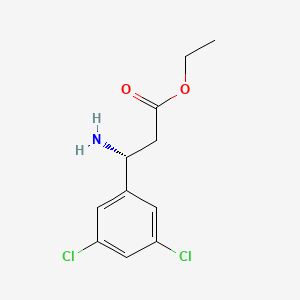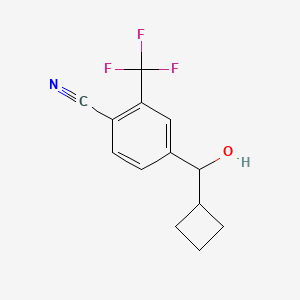
Benzenepropanoic acid, 4-romo-2-itro--xo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and various substituents such as bromine, nitro, and oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester typically involves multi-step organic reactions One common method includes the esterification of benzenepropanoic acid derivatives with ethanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to obtain the desired purity. The reaction conditions are optimized to ensure high yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine substituent can be replaced by hydrogen through reduction reactions using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Hydroxide ions, other nucleophiles.
Major Products:
Oxidation: Amino derivatives.
Reduction: Hydrogenated products.
Substitution: Hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and oxo groups also contribute to the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
Ethyl 3-phenylpropanoate: Similar structure but lacks the bromine and nitro groups.
Ethyl 4-bromobenzoylacetate: Contains a bromine substituent but lacks the nitro group.
Ethyl 3-oxo-3-(4-bromophenyl)propanoate: Similar structure with a bromine substituent and an oxo group.
Uniqueness: Benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H10BrNO5 |
|---|---|
Peso molecular |
316.10 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H10BrNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3 |
Clave InChI |
KETZUPRZMAWENN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)



![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)




